- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)

955029-44-4 structure
Nome do Produto:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
N.o CAS:955029-44-4
MF:C10H18FNO3
MW:219.25322675705
MDL:MFCD18791210
CID:3160547
PubChem ID:40152150
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate
- rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate
- tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine
- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- trans-1-Boc-3-fluoro-4-hydroxypiperidine
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-
- SCHEMBL1554980
- tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- 955029-44-4
- tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- MFCD18632749
- CS-0058579
- 1174020-44-0
- 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
- AS-34569
- WS-00417
- (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine
- ZWB02044
- DTXSID801160437
- AC-37144
- (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- XRNLYXKYODGLMI-YUMQZZPRSA-N
- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate
- AKOS015897992
- MFCD18791210
- N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine
- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee
- tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
-
- MDL: MFCD18791210
- Inchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
- Chave InChI: XRNLYXKYODGLMI-HTQZYQBOSA-N
- SMILES: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 219.12707160g/mol
- Massa monoisotópica: 219.12707160g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 3
- Complexidade: 239
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1
- Superfície polar topológica: 49.8Ų
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118509-250mg |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 97% | 250mg |
¥236.00 | 2024-04-24 | |
eNovation Chemicals LLC | D498870-500mg |
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 97% | 500mg |
$140 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120644-50G |
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 97% | 50g |
¥ 19,450.00 | 2023-04-12 | |
Chemenu | CM294324-25g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 25g |
$2450 | 2021-08-18 | |
Apollo Scientific | PC430171-1g |
(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |
955029-44-4 | 97% | 1g |
£182.00 | 2025-02-21 | |
Apollo Scientific | PC430171-5g |
(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |
955029-44-4 | 97% | 5g |
£655.00 | 2025-02-21 | |
ChemScence | CS-0047869-1g |
rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 1g |
$950.0 | 2022-04-26 | ||
Chemenu | CM294324-250mg |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95%+ | 250mg |
$90 | 2022-09-29 | |
Alichem | A129000026-1g |
tert-Butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylateracemate |
955029-44-4 | 95% | 1g |
$253.62 | 2023-08-31 | |
Chemenu | CM294324-5g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95%+ | 5g |
$619 | 2022-09-29 |
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
1.2 Reagents: Methanol , Water ; rt
1.2 Reagents: Methanol , Water ; rt
Referência
Método de produção 2
Condições de reacção
Referência
- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
Referência
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ; 12 h, rt → 80 °C
Referência
- Preparation of diazepanone compounds as chemokine receptor antagonists for treatment of inflammatory diseases, United States, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
Referência
- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 45 min, 0 °C
1.2 Reagents: Acetone
1.2 Reagents: Acetone
Referência
- Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
Referência
- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,
Método de produção 10
Condições de reacção
Referência
- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
Referência
- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
Referência
- Imidazo-pyrazoles as gpr119 inhibitors, United States, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Referência
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
Referência
- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
Referência
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,
Método de produção 17
Método de produção 18
Condições de reacção
1.1 Reagents: Triethylamine trihydrofluoride ; rt → 80 °C; overnight, 80 °C
Referência
- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical PropertiesChemistry - A European Journal, 2023, 29(47),,
Método de produção 19
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Referência
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Método de produção 20
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Referência
- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- Di-tert-butyl dicarbonate
- benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- benzyl (3R,4S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Literatura Relacionada
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

Pureza:99%
Quantidade:5g
Preço ($):396.0